

Structural Characterization and Synthetic Architectures of 4-(2-Chlorophenoxy)phenol

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Compound of Interest

Compound Name: 4-(2-Chlorophenoxy)phenol

Cat. No.: B8725787

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Executive Summary & Physicochemical Profile[1]

4-(2-Chlorophenoxy)phenol (CAS: 29112-24-1) represents a specific structural congener within the diphenyl ether class. Unlike its polychlorinated analogs (e.g., Triclosan), this molecule features a simplified substitution pattern that makes it an ideal model system for studying ether linkage stability, metabolic degradation, and the photochemical kinetics of "predioxin" scaffolds.

For the drug development professional, this compound serves as a critical intermediate. Its specific geometry—defined by the ortho-chlorine on the phenoxy ring—introduces steric torsion that influences binding affinity in protein-ligand interactions and reactivity in electrophilic aromatic substitutions.

Core Physicochemical Data

Property	Value	Technical Context
IUPAC Name	4-(2-Chlorophenoxy)phenol	Defines the ether linkage at the para position of the phenol.
Molecular Formula		Carbon (65.32%), Hydrogen (4.11%), Chlorine (16.07%), Oxygen (14.50%).
Molecular Weight	220.65 g/mol	Monoisotopic mass: 220.029 g/mol .
LogP (Predicted)	3.5 – 4.2	Highly lipophilic; indicates high membrane permeability.
pKa (Acidic)	~9.87	Comparable to phenol; the ether linkage is electronically neutral relative to the hydroxyl.
H-Bond Donors	1	Phenolic -OH group.
H-Bond Acceptors	2	Phenolic oxygen and Ether oxygen.

Synthetic Methodologies: The "Protected-Ullmann" Strategy

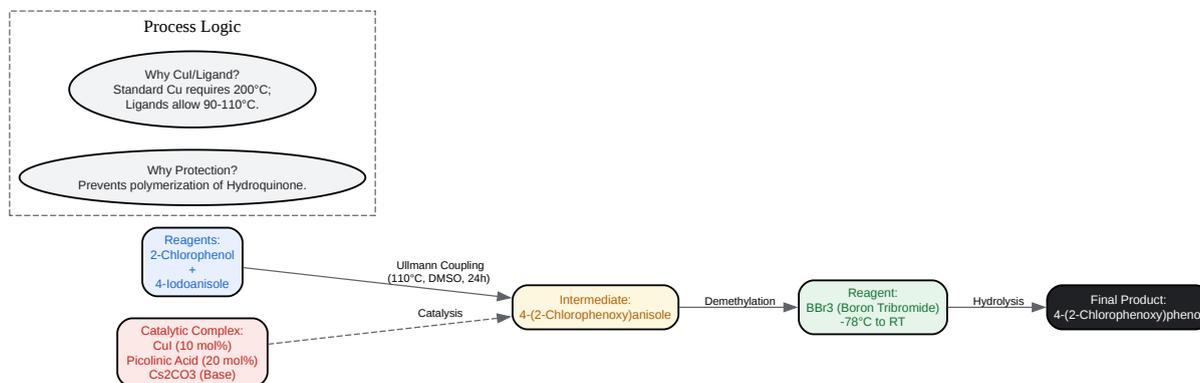
Direct coupling of hydroquinone and 1-bromo-2-chlorobenzene often leads to polymerization or bis-arylation (formation of bis-ether). To ensure high fidelity and yield, a Senior Application Scientist would employ a protection-deprotection strategy.

The most robust protocol involves the Ullmann-type coupling of 4-iodoanisole with 2-chlorophenol, followed by demethylation. This avoids the ambiguity of the dual-hydroxyl functionality in hydroquinone.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle using a Copper(I) catalyst assisted by a bidentate ligand (e.g., Picolinic acid), which lowers the activation energy for the oxidative

addition step.



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Figure 1: Step-wise synthetic workflow utilizing the Ullmann condensation followed by Lewis acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: Copper-Catalyzed Coupling

- System Prep: Flame-dry a Schlenk tube and backfill with Argon. Oxygen is the enemy of Cu(I) catalysis.
- Loading: Charge with CuI (190 mg, 1.0 mmol), Picolinic acid (246 mg, 2.0 mmol), and (6.5 g, 20 mmol).

- Substrate Addition: Add 4-iodoanisole (2.34 g, 10 mmol) and 2-chlorophenol (1.54 g, 12 mmol).
- Solvent: Add anhydrous DMSO (20 mL).
- Reaction: Heat to 110°C for 24 hours. Note: Monitor by TLC (Hexane/EtOAc 9:1). The iodide is the limiting reagent.
- Workup: Dilute with water, extract with ethyl acetate. Wash organics with brine to remove DMSO. Dry over

Step 2: Demethylation (

Method)

- Setup: Dissolve the intermediate (4-(2-chlorophenoxy)anisole) in anhydrous at -78°C (dry ice/acetone bath).
- Addition: Dropwise add (1.0 M in DCM, 2 equivalents).
- Warming: Allow to warm to Room Temperature (RT) overnight.
- Quench: Caution: Pour slowly into ice water. This hydrolyzes the borate ester.
- Isolation: Extract with DCM, wash with , dry, and concentrate. Recrystallize from Hexane/Chloroform.

Analytical Validation: The Self-Validating System

In a high-integrity research environment, identity must be confirmed via orthogonal methods.

Mass Spectrometry (MS) Signature

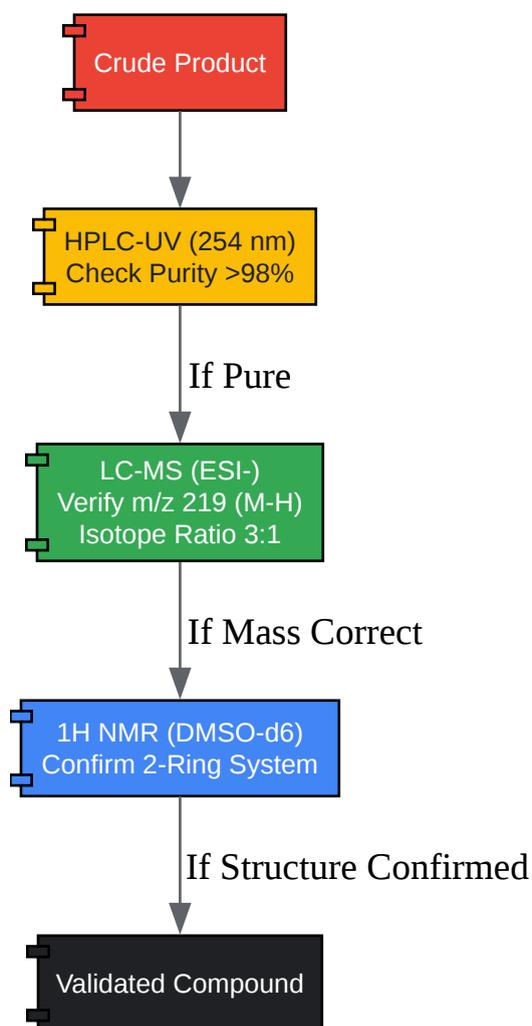
The presence of a single chlorine atom provides a definitive isotopic fingerprint.

- Molecular Ion (): 220.0 m/z.
- Isotope Peak (): 222.0 m/z.
- Ratio: The intensity of M to M+2 must be approximately 3:1. Any deviation suggests contamination (e.g., dechlorination or dichlorination).

Nuclear Magnetic Resonance (NMR) Logic

The structure contains two distinct aromatic systems.

- Ring A (Phenol side): AA'BB' system (approximate). Look for two doublets (or multiplets) integrating to 2H each around 6.8–7.0 ppm.
- Ring B (Chlorophenoxy side): ABCD system. The chlorine at the ortho position deshields the adjacent proton (), shifting it downfield compared to the others.
- Diagnostic Shift: The phenolic -OH proton is broad and exchangeable (shake), typically appearing at 5.0–9.0 ppm depending on solvent (vs DMSO-).



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Figure 2: Orthogonal analytical workflow ensuring structural integrity.

Safety & Environmental Fate: The Dioxin Connection[3]

Researchers must handle this compound with awareness of its photochemical potential.

The "Predioxin" Hazard: Diphenyl ethers with ortho-chlorine substituents are precursors to dibenzo-p-dioxins via photocyclization.

- Mechanism: Under UV irradiation, the C-Cl bond can undergo homolytic cleavage. The resulting radical can attack the adjacent ring (intramolecular radical substitution), closing the

middle ring to form a dioxin derivative.

- Handling Implication: Store **4-(2-Chlorophenoxy)phenol** in amber vials away from direct sunlight to prevent slow conversion to chlorinated dibenzo-p-dioxins (CDDs).

References

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Sources

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- 2. [4-\(2-Chlorophenoxy\)phenol | 29112-24-1 \[chemicalbook.com\]](#)
- 3. [Ullmann Reaction \[organic-chemistry.org\]](#)
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